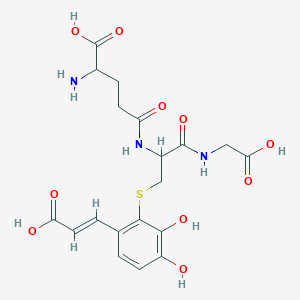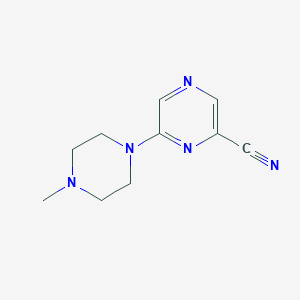
3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL
Descripción general
Descripción
The compound 3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol belongs to a class of organic molecules that have garnered interest for their structural complexity and potential applications in various fields of chemistry and pharmacology. These compounds are derived from piperidine and possess functional groups that offer diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including the reaction of 5-aminotetrazole and 1,3-dichloroisopropanol under basic conditions for related derivatives (Klapötke, Stiasny, & Stierstorfer, 2017). Additionally, reactions of propargylic alcohols with secondary cyclic amines catalyzed by specific tungsten complexes have been explored for the construction of the tetrahydrofuran ring, a structural feature that may be relevant to the synthesis pathways of similar compounds (Kocięcka, Czeluśniak, Panek, & Szymańska-Buzar, 2018).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's chemical behavior. Advanced spectroscopic techniques and theoretical calculations, such as DFT (Density Functional Theory), are employed to elucidate the structure, including vibrational frequencies, HOMO-LUMO analysis, and molecular electrostatic potential (MEP) maps (Alphonsa, Loganathan, Anand, & Kabilan, 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their ability to participate in various reactions, including esterifications and hydroamination, highlighting the versatility of the functional groups present (Madder, Sebastian, Haver, Clercq, & Maskill, 1997). The generation of structurally diverse libraries through alkylation and ring closure reactions further demonstrates the compound's potential as a precursor for various synthetic pathways (Roman, 2013).
Aplicaciones Científicas De Investigación
Catalysis and Reaction Mechanisms
3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL and its derivatives are utilized in various catalytic processes and reaction mechanisms. For instance, they play a role in the unusual product formation in tungsten(0)-catalyzed reactions of propargylic alcohols and secondary amines, leading to the construction of the tetrahydrofuran ring. This reaction mechanism, identified by GC–MS and characterized by NMR spectroscopy, highlights the versatility of this compound in catalytic processes (Kocięcka et al., 2018).
Structural Characterization and Complex Formation
The compound has been instrumental in the synthesis and structural characterization of various complexes. For example, dicopper(II) complexes derived from tridentate pyrazole-based N2O ligands have been synthesized and characterized using this compound, demonstrating its importance in the formation of structurally complex molecules (Zhang et al., 2007).
Antimicrobial and Antitubercular Applications
In the realm of medicinal chemistry, derivatives of 3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL have been synthesized to investigate their antimicrobial and antimycobacterial actions. These compounds have shown promising results in pharmacological screening against various bacteria, fungi, and Mycobacterium tuberculosis, indicating their potential in developing new antimicrobial agents (Patel et al., 2012).
Molecular Investigations and Spectroscopic Analysis
The compound and its derivatives have been extensively studied using molecular orbital calculations, spectroscopic (FT-IR, Raman, 13C and 1H NMR) investigations, and thermal property analysis. These studies have provided valuable insights into the molecular structure, reactive sites, and chemical reactivity descriptors of the compound, enriching our understanding of its behavior at the molecular level (Arasu et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9-6-10(2)8-11(7-9)4-3-5-12/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDOZRIHHKQUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631028 | |
| Record name | 3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL | |
CAS RN |
110514-23-3 | |
| Record name | 3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)
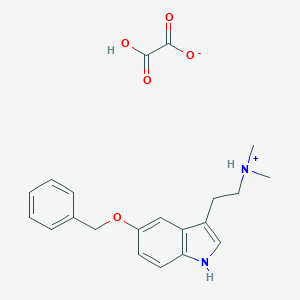


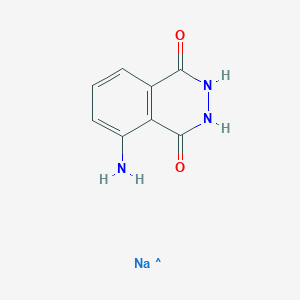

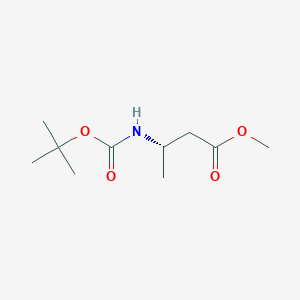
![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)

